molecular formula C15H14Cl2N4O B2460062 N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide CAS No. 1396675-07-2

N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Cat. No.: B2460062
CAS No.: 1396675-07-2
M. Wt: 337.2
InChI Key: VGUVZVJUBUKCIJ-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide typically involves the following steps:

    Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the pyrrolidine group: This step involves the substitution of a suitable leaving group with pyrrolidine.

    Attachment of the carboxamide group: This can be done through amidation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide: can be compared with other pyridazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N4O/c16-10-4-3-5-11(14(10)17)18-15(22)12-6-7-13(20-19-12)21-8-1-2-9-21/h3-7H,1-2,8-9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUVZVJUBUKCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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